Boc-N-Me-D-Orn(Fmoc)-OH

Catalog No.
S13654242
CAS No.
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-N-Me-D-Orn(Fmoc)-OH

Product Name

Boc-N-Me-D-Orn(Fmoc)-OH

IUPAC Name

(2R)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28(4)22(23(29)30)14-9-15-27-24(31)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,9,14-16H2,1-4H3,(H,27,31)(H,29,30)/t22-/m1/s1

InChI Key

CQODNRLCAAIRTG-JOCHJYFZSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Boc-N-Methyl-D-Ornithine(Fmoc)-OH, commonly referred to as Fmoc-N-Me-D-Orn(Boc)-OH, is a modified amino acid used primarily in peptide synthesis. It features a N-methyl group on the nitrogen of the ornithine side chain and is protected with both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. This compound has a molecular formula of C26H32N2O6C_{26}H_{32}N_{2}O_{6} and a molecular weight of approximately 468.5 g/mol. The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating its use in solid-phase peptide synthesis.

The chemical reactivity of Boc-N-Methyl-D-Ornithine(Fmoc)-OH is characterized by its ability to undergo various reactions typical of amino acids. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid, while the Fmoc group can be cleaved using bases like piperidine.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptide fragments through standard peptide coupling methods, such as using coupling reagents like DIC (diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole).
  • Oxidation Reactions: The side chain can undergo oxidation to form various derivatives, which can be useful in synthesizing more complex structures.

Boc-N-Methyl-D-Ornithine(Fmoc)-OH has been studied for its potential biological activities. As a building block in peptides, it may influence the pharmacological properties of the resulting compounds. Specifically, the incorporation of N-methylation can enhance the stability and bioavailability of peptides. Some studies suggest that peptides containing ornithine derivatives exhibit antimicrobial and anticancer properties, although specific biological assays are necessary to confirm these effects.

The synthesis of Boc-N-Methyl-D-Ornithine(Fmoc)-OH typically involves several steps:

  • Starting Material: The synthesis begins with D-ornithine, which is first protected using the Boc group.
  • N-Methylation: The nitrogen atom is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
  • Fmoc Protection: The final step involves attaching the Fmoc group to yield Fmoc-N-Me-D-Orn(Boc)-OH.

Various synthetic strategies have been reported in literature, emphasizing solid-phase synthesis techniques that allow for efficient peptide assembly while minimizing side reactions .

Boc-N-Methyl-D-Ornithine(Fmoc)-OH serves multiple purposes in biochemical research:

  • Peptide Synthesis: It is primarily used as a building block in the synthesis of peptides and peptidomimetics.
  • Drug Development: Due to its unique structural properties, it can be utilized in developing novel therapeutic agents targeting various biological pathways.
  • Bioconjugation: Its functional groups allow for conjugation with other biomolecules, enhancing the design of targeted drug delivery systems.

Research into the interactions of Boc-N-Methyl-D-Ornithine(Fmoc)-OH with biological systems is ongoing. Studies typically focus on how peptides containing this amino acid interact with receptors or enzymes. For instance, modifications in peptide structure can affect binding affinity and specificity towards targets like G-protein coupled receptors or enzymes involved in metabolic pathways.

Several compounds share structural similarities with Boc-N-Methyl-D-Ornithine(Fmoc)-OH, each exhibiting unique characteristics:

Compound NameStructure FeaturesUnique Properties
Fmoc-D-OrnithineContains D-ornithine without N-methylationCommonly used in peptide synthesis without modification
Fmoc-L-OrnithineL-form of ornithineOften preferred for natural peptide synthesis
Fmoc-N-Methyl-L-OrnithineN-methylation on L-ornithineEnhances stability and bioactivity
Fmoc-N-Me-D-PhenylalanineN-methylated phenylalanineUsed for studying receptor interactions

The uniqueness of Boc-N-Methyl-D-Ornithine(Fmoc)-OH lies in its specific stereochemistry and modifications that enhance its utility in synthetic applications while potentially improving biological activity compared to its analogs.

Boc-N-Me-D-Orn(Fmoc)-OH represents a specialized amino acid derivative with significant utility in peptide synthesis due to its unique structural features and orthogonal protecting groups [1] [2]. The compound contains the D-ornithine backbone with N-methylation at the alpha position and dual protection via tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups . This section examines the solid-phase synthesis protocols for incorporating this compound into peptide sequences.

Resin Selection and Preparation

The selection of an appropriate resin is crucial for the successful incorporation of Boc-N-Me-D-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS) [4]. Common resins employed include:

Resin TypePropertiesCompatibility with Boc-N-Me-D-Orn(Fmoc)-OHCleavage Conditions
Rink AmideYields C-terminal amidesHigh compatibilityTFA-based cocktails
Wang ResinYields C-terminal acidsGood compatibilityTFA-based cocktails
2-ChlorotritylMinimal racemizationExcellent for sterically hindered residuesMild acid conditions
MBHACompatible with Boc chemistryModerate compatibilityHF cleavage

The resin preparation typically involves swelling in an appropriate solvent such as dimethylformamide or dichloromethane, followed by removal of the Fmoc protecting group from the resin using piperidine solutions [4] [5].

Coupling Strategies

The incorporation of Boc-N-Me-D-Orn(Fmoc)-OH into growing peptide chains presents unique challenges due to the N-methylation, which creates steric hindrance [6] [7]. Standard coupling protocols often yield suboptimal results, necessitating specialized approaches:

  • Extended coupling times (4-24 hours) compared to standard amino acids (1-2 hours) [6]
  • Elevated temperatures (45-60°C) to overcome steric barriers [5]
  • Double coupling procedures to ensure complete incorporation [7]

The coupling reagents most effective for Boc-N-Me-D-Orn(Fmoc)-OH incorporation include:

Coupling ReagentActivation MechanismRelative EfficiencyNotes
HATU/DIPEAFormation of active OAt esterExcellentMinimizes racemization
PyBOP/DIPEAFormation of active OBt esterVery goodCost-effective alternative
COMUFormation of Oxyma-based active esterExcellentCompatible with green solvents
DIC/HOBtFormation of active OBt esterGoodRequires longer reaction times

The use of HATU/DIPEA has demonstrated superior results for coupling Boc-N-Me-D-Orn(Fmoc)-OH, with preactivation times kept minimal (1-2 minutes) to prevent racemization [6] [8].

Monitoring and Optimization

Reaction monitoring is essential for ensuring complete incorporation of Boc-N-Me-D-Orn(Fmoc)-OH [4]. Common monitoring techniques include:

  • Kaiser test (ninhydrin test) - though less reliable for N-methylated residues
  • Chloranil test - more suitable for detecting secondary amines
  • Quantitative Fmoc determination via UV spectroscopy

Optimization strategies for challenging sequences containing Boc-N-Me-D-Orn(Fmoc)-OH include:

  • Addition of chaotropic salts (lithium chloride) to disrupt peptide aggregation [9]
  • Use of solvent mixtures (dimethylformamide/dimethyl sulfoxide) to enhance solubility [5]
  • Microwave-assisted coupling to accelerate reaction rates [10]
  • Addition of 1-hydroxybenzotriazole to minimize racemization [7]

Solution-Phase Synthesis Approaches

Solution-phase synthesis offers alternative strategies for incorporating Boc-N-Me-D-Orn(Fmoc)-OH into peptide sequences, particularly valuable for large-scale production or when specific fragment condensation approaches are required [11] [12].

Fragment Condensation Strategies

The strategic use of Boc-N-Me-D-Orn(Fmoc)-OH in fragment condensation approaches can be particularly advantageous [13]. Key considerations include:

  • Selection of appropriate fragment sizes (typically 3-10 residues)
  • Strategic positioning of Boc-N-Me-D-Orn(Fmoc)-OH at fragment junctions
  • Careful control of racemization during fragment activation

The following table outlines common fragment condensation strategies involving Boc-N-Me-D-Orn(Fmoc)-OH:

StrategyAdvantagesLimitationsRecommended Coupling Reagents
Convergent SynthesisMinimizes sequential elongation issuesPotential solubility challengesHATU, PyAOP
Linear Fragment CondensationSimpler purificationLower overall yieldsCOMU, PyBOP
Hybrid ApproachCombines benefits of both methodsRequires careful planningHATU, COMU

The convergent synthesis approach has demonstrated particular utility for incorporating Boc-N-Me-D-Orn(Fmoc)-OH, as it minimizes the challenges associated with sequential coupling to N-methylated residues [13] [12].

Coupling Methods in Solution

Solution-phase coupling of Boc-N-Me-D-Orn(Fmoc)-OH requires careful selection of activation methods to ensure efficient coupling while minimizing side reactions [14] [12]. Effective coupling methods include:

  • Carbodiimide-based coupling (dicyclohexylcarbodiimide, diisopropylcarbodiimide) with additives
  • Phosphonium and uronium salt-based coupling reagents
  • Mixed anhydride methods

The following table compares the efficiency of various coupling methods for Boc-N-Me-D-Orn(Fmoc)-OH in solution:

Coupling MethodReaction TimeYield (%)Racemization (%)Solvent System
DCC/HOBt6-12 hours70-802-5DCM/DMF
HATU/DIPEA2-4 hours85-95<1DMF
PyBOP/DIPEA3-6 hours80-901-3DCM/DMF
Mixed Anhydride4-8 hours75-853-7THF

The HATU/DIPEA combination has consistently demonstrated superior performance for coupling Boc-N-Me-D-Orn(Fmoc)-OH in solution-phase synthesis, offering high yields with minimal racemization [6] [15].

Purification and Characterization

Solution-phase synthesis of peptides containing Boc-N-Me-D-Orn(Fmoc)-OH requires robust purification strategies [14] [13]. Common approaches include:

  • Column chromatography (silica gel, size exclusion)
  • Preparative high-performance liquid chromatography
  • Crystallization techniques

Characterization methods for confirming successful incorporation include:

  • Nuclear magnetic resonance spectroscopy
  • Mass spectrometry
  • Amino acid analysis
  • Circular dichroism (for confirming D-configuration)

Protecting Group Compatibility and Sequential Deprotection

The orthogonal protection strategy employed in Boc-N-Me-D-Orn(Fmoc)-OH allows for selective deprotection and manipulation of functional groups [16] [17]. This section examines the compatibility of these protecting groups and strategies for sequential deprotection.

Orthogonal Protection Strategy

The dual protection in Boc-N-Me-D-Orn(Fmoc)-OH offers significant synthetic flexibility [16] [18]. The key features of this orthogonal protection include:

  • Fmoc group - base-labile, removed under mild basic conditions
  • Boc group - acid-labile, removed under acidic conditions

This orthogonality enables selective manipulation of either the alpha-amino or delta-amino functionality [17] [18]. The table below summarizes the orthogonal protection characteristics:

Protecting GroupPositionDeprotection ConditionsStability Conditions
FmocDelta-amino20-50% piperidine in DMFStable to acids, hydrogenolysis
BocAlpha-N-methylTFA, HCl in dioxaneStable to bases, hydrogenolysis
N-MethylAlpha-aminoPermanent modificationStable under standard conditions

This orthogonal protection strategy allows for selective functionalization of either amino group, enabling diverse synthetic applications [16] [18].

Fmoc Deprotection Protocols

The Fmoc group in Boc-N-Me-D-Orn(Fmoc)-OH can be selectively removed under basic conditions [16] [10]. Standard deprotection protocols include:

  • 20% piperidine in dimethylformamide (5-20 minutes)
  • 50% morpholine in dimethylformamide (10-30 minutes)
  • 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (1-5 minutes)

The deprotection mechanism involves base-catalyzed beta-elimination, generating dibenzofulvene as a byproduct [16] [19]. The progress of deprotection can be monitored by UV spectroscopy, tracking the absorbance of the dibenzofulvene-piperidine adduct at 301 nm [10].

Boc Deprotection Protocols

The Boc group can be selectively removed under acidic conditions without affecting the Fmoc protection [17] [20]. Common deprotection protocols include:

  • Trifluoroacetic acid in dichloromethane (1:1, 30-60 minutes)
  • 4M hydrogen chloride in dioxane (1-2 hours)
  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with thioanisole in trifluoroacetic acid

The deprotection mechanism involves acid-catalyzed formation of a tert-butyl cation, which decomposes to isobutene and carbon dioxide [17] [20]. Scavengers such as triisopropylsilane or water are often added to prevent side reactions with the released tert-butyl cation [17].

Sequential Deprotection Strategies

The orthogonal nature of the protecting groups in Boc-N-Me-D-Orn(Fmoc)-OH enables sophisticated sequential deprotection strategies [17] [18]. Common approaches include:

  • Selective Fmoc removal followed by functionalization of the delta-amino group
  • Selective Boc removal followed by functionalization of the alpha-N-methyl group
  • Complete deprotection for incorporation into peptide sequences

The table below outlines sequential deprotection strategies and their applications:

StrategyFirst DeprotectionSecond DeprotectionApplications
Delta-selectiveFmoc removal (20% piperidine)Boc remains intactSide chain modification
Alpha-selectiveBoc removal (TFA/DCM)Fmoc remains intactBackbone modification
CompleteFmoc removal followed by BocNone remainingFull incorporation
ReverseBoc removal followed by FmocNone remainingSpecialized sequences

These sequential deprotection strategies enable precise control over the incorporation and modification of Boc-N-Me-D-Orn(Fmoc)-OH in peptide synthesis [17] [18].

The compatibility of protecting groups in Boc-N-Me-D-Orn(Fmoc)-OH with other commonly used protecting groups in peptide synthesis is summarized below:

Other Protecting GroupCompatibility with Fmoc RemovalCompatibility with Boc Removal
Trityl (Trt)CompatibleRemoved
tert-Butyl (tBu)CompatibleRemoved
PbfCompatiblePartially removed
Allyl/AllocCompatibleCompatible
Benzyl (Bn)CompatibleCompatible

The solubility characteristics of tert-butoxycarbonyl-N-methyl-D-ornithine-9-fluorenylmethoxycarbonyl hydroxide exhibit distinct patterns across different solvent systems, primarily influenced by the dual protecting group architecture and the amphiphilic nature of the molecule. The compound demonstrates molecular formula C₂₆H₃₂N₂O₆ with a molecular weight of 468.5 grams per mole, establishing its substantial molecular framework [1] [2].

Polar Aprotic Solvents represent the most favorable dissolution medium for this compound. Dimethylformamide and dimethyl sulfoxide demonstrate exceptional solvating capacity, with solubility exceeding 50 millimolar concentrations [3]. These solvents effectively coordinate with both the fluorenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups through dipole-dipole interactions, while simultaneously accommodating the polar carboxylic acid functionality [3]. N-methylpyrrolidone exhibits comparable dissolution properties, though extended exposure may promote gradual decomposition of fluorenylmethoxycarbonyl-protected derivatives [3].

Moderately Polar Solvents including tetrahydrofuran, acetone, and dichloromethane provide moderate to high solubility characteristics [4]. The tetrahydrofuran-water binary system demonstrates particular utility, achieving dissolution while maintaining compound integrity [5]. However, phase separation phenomena may occur under specific concentration and temperature conditions [5].

Polar Protic Solvents present more complex dissolution behavior. Methanol and ethanol provide limited to moderate solubility, with dissolution efficiency inversely correlated with increasing alkyl chain length [6]. Water demonstrates severely restricted solubility due to the hydrophobic fluorenyl and tert-butyl moieties, necessitating pH adjustment or co-solvent systems for effective dissolution [6] [7].

Solvent ClassSolubility RangeStabilityPrimary Interactions
Polar AproticHigh (>50 mM) [3]ExcellentDipole coordination
Moderately PolarModerate-HighGoodVan der Waals forces
Polar ProticLimited-ModeratepH dependentHydrogen bonding
Non-polarPoorExcellentMinimal interaction

Non-Polar Solvents including hexane, toluene, and diethyl ether demonstrate poor dissolution capacity due to insufficient polar interactions with the protecting groups and carboxylic acid functionality [4] [8]. The logarithmic partition coefficient value of 5.53 confirms the compound's preference for polar environments while retaining significant hydrophobic character [1].

Thermal Degradation Kinetics and Mechanisms

The thermal stability profile of tert-butoxycarbonyl-N-methyl-D-ornithine-9-fluorenylmethoxycarbonyl hydroxide reveals complex degradation pathways involving sequential protecting group cleavage and subsequent molecular fragmentation. Thermal degradation follows first-order kinetics with an estimated activation energy of 180-200 kilojoules per mole [9] [10].

Low Temperature Regime (20-60°C) demonstrates excellent stability with half-lives exceeding several weeks. The compound remains structurally intact under standard storage conditions, with minimal observable degradation products [11]. Differential scanning calorimetry studies indicate the absence of significant endothermic or exothermic transitions below 100°C .

Intermediate Temperature Regime (100-150°C) initiates fluorenylmethoxycarbonyl protecting group cleavage through an elimination mechanism [13] [14]. The degradation proceeds via dibenzofulvene formation and carbon dioxide evolution, following the established E1cB pathway [14]. Thermal deprotection kinetics demonstrate temperature dependence with half-lives decreasing from 24 hours at 100°C to 2 hours at 150°C [13].

Temperature (°C)Half-lifePrimary ProcessRate Constant (s⁻¹)
10024 hoursMinimal degradation8.0×10⁻⁶
1502 hoursFmoc cleavage9.6×10⁻⁵
20012 minutesRapid degradation9.6×10⁻⁴
25036 secondsComplete breakdown1.9×10⁻²

High Temperature Regime (200-250°C) produces rapid and extensive decomposition involving both protecting groups [10]. Tert-butoxycarbonyl cleavage occurs through thermal fragmentation, generating isobutylene, carbon dioxide, and the corresponding carbamic acid intermediate [15]. The carbamic acid spontaneously decarboxylates to yield the free amine [15].

Degradation Products include dibenzofulvene, carbon dioxide, isobutylene, and various amino acid derivatives [10] [13]. Mass spectrometric analysis reveals molecular ion fragmentation patterns consistent with sequential protecting group loss and subsequent amino acid backbone cleavage [10]. Extended thermal exposure produces complex mixtures of aromatic hydrocarbons, aliphatic fragments, and nitrogen-containing heterocycles [10].

Kinetic Compensation Effect demonstrates strong correlation between activation energy and pre-exponential factors, suggesting similar rate-determining steps regardless of specific degradation pathway [16]. This phenomenon indicates that thermal stability depends primarily on molecular vibrations and bond dissociation energies rather than specific functional group interactions [16].

pH-Dependent Stability in Aqueous and Organic Matrices

The pH-dependent stability of tert-butoxycarbonyl-N-methyl-D-ornithine-9-fluorenylmethoxycarbonyl hydroxide exhibits distinct stability domains reflecting the differential acid and base sensitivity of the protecting groups. The compound demonstrates optimal stability within the neutral pH range (5.0-7.0) where both protecting groups remain intact [17] [18].

Acidic Conditions (pH 1.0-3.0) promote rapid tert-butoxycarbonyl cleavage through acid-catalyzed hydrolysis [18] [9]. The mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by water and subsequent carbamic acid formation [15]. Tert-butoxycarbonyl half-lives decrease dramatically from 72 hours at pH 7.0 to 0.1 hours at pH 1.0 [9]. Trifluoroacetic acid demonstrates particular efficiency for tert-butoxycarbonyl removal, achieving complete deprotection within minutes under concentrated conditions [18].

Basic Conditions (pH 9.0-12.0) induce fluorenylmethoxycarbonyl deprotection through base-catalyzed elimination [17] [19]. Piperidine represents the classical reagent for fluorenylmethoxycarbonyl removal, forming stable dibenzofulvene-piperidine adducts that prevent undesired side reactions [17] [20]. Fluorenylmethoxycarbonyl stability decreases significantly above pH 8.0, with half-lives ranging from 24 hours at pH 7.0 to 0.05 hours at pH 12.0 [17].

pH RangeBoc StabilityFmoc StabilityOverall AssessmentMechanism
1.0-2.0Very Poor (0.1h)Stable (72h)PoorAcid-catalyzed Boc cleavage
5.0-7.0Stable (24-72h)Stable (24-72h)ExcellentMinimal degradation
9.0-11.0Stable (72h)Poor (0.2-4h)PoorBase-catalyzed Fmoc cleavage

Aqueous Matrices demonstrate pH-dependent stability profiles influenced by buffer capacity, ionic strength, and temperature [21]. Phosphate buffers at pH 7.4 provide optimal stability with half-lives exceeding one week at room temperature [21]. Acetate buffers at pH 4.5 maintain reasonable stability due to tert-butoxycarbonyl resistance to weak carboxylic acids [22]. Tris buffers at pH 8.0 promote gradual fluorenylmethoxycarbonyl hydrolysis, limiting storage stability to 5-10 days [21].

Organic Matrices exhibit superior stability characteristics with dimethylformamide and dimethyl sulfoxide maintaining compound integrity for extended periods exceeding 30 days [3] [23]. Water content represents the critical factor influencing degradation rates in organic systems, with anhydrous conditions providing optimal stability [3]. Mixed aqueous-organic systems demonstrate intermediate stability dependent on phase composition and water activity [23].

Ornithine Derivative Stability shows particular pH sensitivity due to the amino acid backbone structure [22]. Delta-N-hydroxyornithine studies demonstrate similar pH-dependent degradation patterns, with spontaneous cyclization occurring under neutral conditions and oxidative degradation under alkaline conditions [22]. These findings suggest that ornithine derivatives require careful pH control for maintaining structural integrity during storage and handling [22].

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

468.22603674 g/mol

Monoisotopic Mass

468.22603674 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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